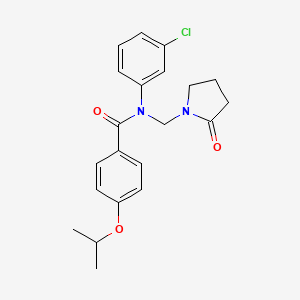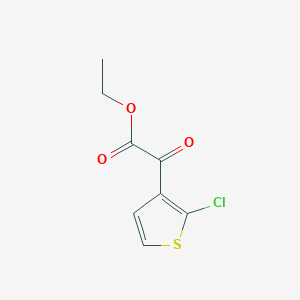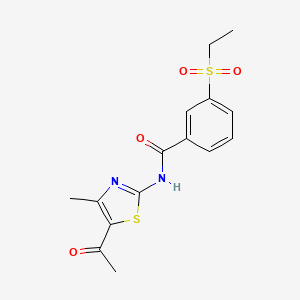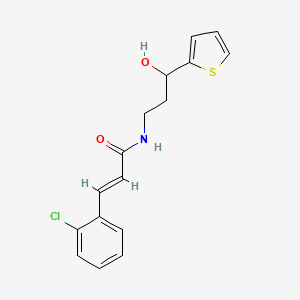
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are widely used in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Antipathogenic Activity
Acylthioureas, which share structural similarities with the compound of interest, particularly in the presence of chlorophenyl and thiophene moieties, have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrate significant antipathogenic activity, especially against strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Corrosion Inhibition
New photo-cross-linkable polymers, containing chlorophenyl groups similar to the compound , have been synthesized and shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings open the door to applications in corrosion protection, highlighting the potential of such compounds to serve as protective coatings in various industrial applications (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Polymerization Reaction Mechanisms
The polymerization kinetics of compounds containing thiophene units have been studied, revealing insights into the mechanisms of polymer formation and the potential for creating novel polymeric materials. These studies are crucial for understanding how to manipulate chemical structures to achieve desired properties in polymers (Cho, Kim, Kim, & Kim, 1999).
Protein Interaction Studies
Acrylamide derivatives have been utilized in studies to probe protein interactions, particularly through the quenching of fluorescence. This application is significant in biochemistry for understanding protein structure and dynamics, offering a method to study protein conformations and interactions with other molecules (Eftink & Ghiron, 1976).
Molecular Engineering for Solar Cells
The engineering of organic sensitizers, incorporating thiophene and cyanoacrylic acid groups, for solar cell applications demonstrates the versatility of these chemical structures in harvesting solar energy. These sensitizers show high efficiency in converting photons to current, underscoring the potential for such compounds in renewable energy technologies (Kim et al., 2006).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)7-8-16(20)18-10-9-14(19)15-6-3-11-21-15/h1-8,11,14,19H,9-10H2,(H,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNASLULXEYYARG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=CC=CS2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

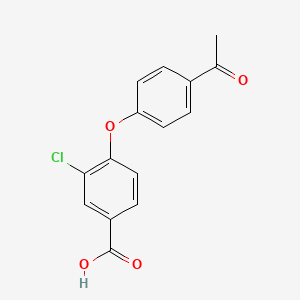
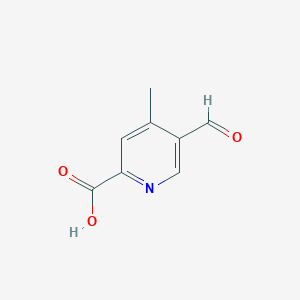
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)

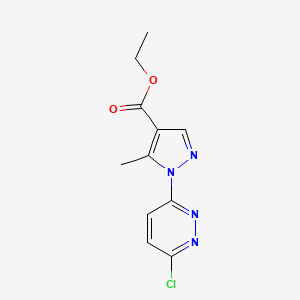
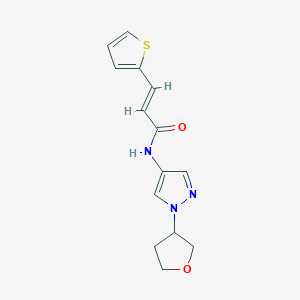
![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)

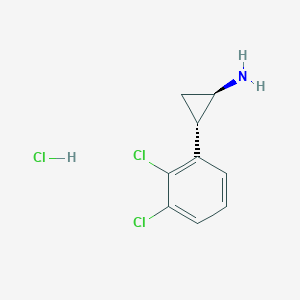
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2565168.png)
